molecular formula C12H19N3 B2503126 [2-(Azepan-1-yl)pyridin-4-yl]methanamine CAS No. 950444-83-4

[2-(Azepan-1-yl)pyridin-4-yl]methanamine

Cat. No.: B2503126
CAS No.: 950444-83-4
M. Wt: 205.305
InChI Key: VSENOOCPSWRKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Azepan-1-yl)pyridin-4-yl]methanamine is a chemical compound with the molecular formula C12H19N3 It is a derivative of pyridine and azepane, featuring a methanamine group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Azepan-1-yl)pyridin-4-yl]methanamine typically involves the reaction of 4-chloromethylpyridine with azepane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the azepane displaces the chlorine atom on the pyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(Azepan-1-yl)pyridin-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methanamine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

[2-(Azepan-1-yl)pyridin-4-yl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(Azepan-1-yl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    [2-(Piperidin-1-yl)pyridin-4-yl]methanamine: Similar structure but with a piperidine ring instead of an azepane ring.

    [2-(Morpholin-1-yl)pyridin-4-yl]methanamine: Contains a morpholine ring instead of an azepane ring.

Uniqueness

[2-(Azepan-1-yl)pyridin-4-yl]methanamine is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[2-(azepan-1-yl)pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-10-11-5-6-14-12(9-11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSENOOCPSWRKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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